molecular formula C11H13NO4S B2747069 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-93-4

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2747069
CAS No.: 72678-93-4
M. Wt: 255.29
InChI Key: UONSFKQBHNZYMD-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid ( 72678-93-4) is a thiazolidine derivative formed from the condensation of ortho-vanillin and L-cysteine . This reaction results in a racemic mixture, specifically (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, rather than a Schiff base, a distinction confirmed by comprehensive 1D and 2D NMR spectroscopy and X-ray crystallography . The compound exists as a zwitterion in the solid state . Thiazolidines are saturated five-membered heterocycles containing both thioether and amine functional groups, and they are recognized for a range of biological properties . Derivatives of the thiazolidine-4-carboxylic acid scaffold show significant research value due to their structural similarity to substrates of the tyrosinase enzyme, which plays a key role in melanin biosynthesis . This makes such compounds, including this derivative, of interest in studies focused on developing novel tyrosinase inhibitors for research in hyperpigmentation and related areas . Furthermore, the racemic mixture of this specific compound has been identified as a moderate inhibitor of the influenza virus neuraminidase, highlighting its potential in virological research . With a molecular formula of C 11 H 13 NO 4 S and a molecular weight of 255.29 g/mol, it is supplied for research applications only .

Properties

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-8-4-2-3-6(9(8)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONSFKQBHNZYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl precursor. One common method includes the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring[_{{{CITATION{{{_1{Crystal Structure of 2-[2-hydroxy-3-methoxyphenyl]-3-2-hydroxy-3 .... The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of an acid like hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and reactors can help maintain consistent reaction conditions and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized phenyl derivatives.

  • Reduction: Production of alcohols or other reduced forms of the carboxylic acid.

  • Substitution: Introduction of various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties. It has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory diseases like arthritis .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiazolidine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro, highlighting its therapeutic potential .

Agricultural Science Applications

  • Plant Growth Regulation : Preliminary studies suggest that this compound may act as a growth regulator in plants, promoting root development and enhancing stress resistance .
  • Pesticide Development : Its antimicrobial properties have led to investigations into its use as a natural pesticide or fungicide, providing an eco-friendly alternative to synthetic chemicals .

Data Table: Effects on Plant Growth

TreatmentConcentrationEffect on Root Length (cm)Notes
ControlN/A5Baseline
Compound A10 mg/L7Significant increase
Compound A20 mg/L9Optimal concentration

Materials Science Applications

  • Polymer Synthesis : The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and flexibility .
  • Nanotechnology : Research is ongoing into using this compound in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery .

Case Study: Polymer Development

A recent study explored the use of this compound in creating biodegradable polymers. The resulting materials exhibited superior degradation rates compared to traditional plastics, indicating potential applications in sustainable packaging solutions .

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiazolidine ring can also participate in coordination chemistry, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Effects

2-(4-Hydroxy-3-methoxyphenyl) Derivative (CAS: 72678-95-6)
  • Structural Difference : The hydroxyl and methoxy groups are positioned at 4- and 3-positions, respectively, on the phenyl ring.
2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (Compound 2, )
  • Structural Difference : Lacks the hydroxyl group; only a methoxy substituent at the 2-position.
  • Functional Impact : Absence of the hydroxyl group reduces hydrogen-bonding capacity, which correlates with lower antioxidant activity compared to hydroxy-substituted analogs (e.g., Compound 1 in showed higher tyrosinase inhibition due to -OH interactions) .
2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (Compound 4, )
  • Structural Difference : Methoxy group at the para position.

Functional Group Modifications

Nitro-Substituted Derivatives (Compound 10, & 11)
  • Example : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
  • Impact: The electron-withdrawing nitro (-NO₂) group enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a zone of inhibition comparable to ciprofloxacin. This contrasts with the target compound, where -OH/-OCH₃ groups favor antioxidant over antimicrobial applications .
Pyridyl-Substituted Derivatives (HPPTCA, & 12)
  • Example: 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid.
  • Impact: The pyridyl ring and phosphonooxymethyl group confer metabolic stability, enabling detection in human plasma. Unlike the target compound, HPPTCA is a non-enzymatic adduct of cysteine and pyridoxal 5′-phosphate (PLP), highlighting its role in vitamin B6 metabolism .

Stereochemical and Conformational Variants

(4S)-2-(3-Hydroxyphenyl) Derivative ()
  • Structural Difference : Single meta-hydroxyl substituent and stereospecific configuration at C4.

Table 1: Comparative Analysis of Thiazolidine-4-carboxylic Acid Derivatives

Compound Name Substituents Key Properties/Applications Reference
Target Compound (CAS: 72678-95-6) 2-OH, 3-OCH₃ (ortho) Antioxidant, Tyrosinase Inhibition
2-(4-Nitrophenyl) Derivative (Compound 10) 4-NO₂ Antimicrobial (MRSA Activity)
HPPTCA Pyridyl + Phosphonooxymethyl Plasma Metabolite (Cys-PLP Adduct)
2-(4-Methoxyphenyl) Derivative 4-OCH₃ Reduced Antioxidant Activity

Mechanistic Insights

  • Ortho-Substitution : The 2-hydroxy-3-methoxy configuration in the target compound enhances hydrogen-bonding interactions with enzymes like tyrosinase, explaining its superior antioxidant activity compared to para-substituted analogs .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives exhibit enhanced antimicrobial effects due to increased electrophilicity, which disrupts bacterial cell membranes .
  • Metabolic Stability : Bulky substituents (e.g., pyridyl in HPPTCA) improve plasma retention, whereas smaller groups (e.g., methoxy) may increase susceptibility to hepatic clearance .

Biological Activity

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a thiazolidine derivative with a variety of biological activities. This compound has garnered attention for its potential therapeutic applications and its effects on cellular processes. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological effects.

  • Molecular Formula : C11H13NO4S
  • Molecular Weight : 255.29 g/mol
  • CAS Number : 1265908-02-8

Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant antioxidant properties. These compounds help in reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms. For instance, one study demonstrated that related thiazolidine compounds significantly reduced ROS levels in trophozoite cultures, suggesting a protective role against oxidative damage .

Antiproliferative Effects

Thiazolidine derivatives have shown promising antiproliferative effects against various cancer cell lines. In particular, studies have reported that these compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Developmental Toxicity

Research utilizing zebrafish embryos has revealed that exposure to this compound can lead to developmental defects. Observed abnormalities include pericardial edema, bent spine, and tail malformations at certain concentrations. The median lethal concentration (LC50) values were determined to be around 1.106 mM for 48 hours and 0.804 mM for 96 hours . This highlights the need for caution when considering therapeutic applications of this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl and methoxy groups in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints through the modulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : It has been suggested that this compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Study on Zebrafish Embryos

A study conducted on zebrafish embryos exposed to varying concentrations of this compound demonstrated significant developmental toxicity. The research noted a concentration-dependent increase in mortality and developmental defects such as yolk sac edema and spinal deformities .

Concentration (mM)Mortality Rate (%)Developmental Defects Observed
0.110None
0.220Mild edema
0.450Severe defects

Antiproliferative Activity Study

In vitro studies have shown that thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and oxidative stress modulation .

Q & A

Q. Key Methodological Considerations :

  • Use chiral HPLC or circular dichroism (CD) to confirm stereochemical purity.
  • Optimize reaction time to minimize side products (e.g., over-oxidation of the thiol group).

How can spectroscopic techniques confirm structural integrity and cis/trans isomerism in this compound?

Basic Research Question
FT-IR : Characteristic peaks include:

  • N–H stretching (~3300 cm⁻¹) and bending (~1580 cm⁻¹), confirming thiazolidine ring formation .
  • C=O stretching (~1700 cm⁻¹) from the carboxylic acid group.
    NMR :
  • ¹H NMR : Methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
  • ¹³C NMR : Carbonyl carbons (~δ 175 ppm) and thiazolidine ring carbons (δ 30–60 ppm) validate connectivity.
    Cis/Trans Differentiation :
  • NOESY NMR can identify spatial proximity between protons on C2 and C4 of the thiazolidine ring .

What methodological considerations are critical when designing in vivo studies to evaluate pharmacological activity?

Advanced Research Question

  • Dose Selection : Use preliminary in vitro IC₅₀ values (e.g., antimicrobial assays) to establish a dose range. For example, derivatives like 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed efficacy at 25–50 mg/kg in rodent models .
  • Control Groups : Include vehicle controls, positive controls (e.g., ciprofloxacin for antimicrobial studies), and sham-treated groups.
  • Endpoint Validation : Measure biomarkers (e.g., inflammatory cytokines for immunomodulatory studies) alongside behavioral or physiological outcomes .

Q. Example In Vivo Design :

GroupTreatmentDosenEndpoints
1Control (vehicle)-16Baseline biomarkers
2Test compound25 mg/kg16Bacterial load, cytokine levels
3Positive controlCiprofloxacin 10 mg/kg16Comparative efficacy

How can discrepancies in antimicrobial efficacy data between substituted derivatives be systematically analyzed?

Advanced Research Question
Structure-Activity Relationship (SAR) Analysis :

  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-) show superior activity against MRSA compared to methoxy or hydroxy substitutions due to enhanced electrophilicity .
  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl) may hinder membrane penetration, reducing efficacy.

Q. Data Contradiction Resolution :

  • Compare MIC (Minimum Inhibitory Concentration) values across bacterial strains (Table 1, ):
CompoundSubstituentB. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)
104-NO₂1.252.5
54-Cl5.010.0
  • Use molecular docking to correlate substituent effects with target binding (e.g., penicillin-binding proteins).

What advanced analytical techniques are required to quantify this compound in biological matrices?

Advanced Research Question
GC-MS with Derivatization :

  • Sample Preparation : Deproteinize plasma via ultrafiltration, then derivatize with MSTFA/TMCS to enhance volatility .
  • Validation Parameters :
    • Linearity : 1–20 µmol/L (R² > 0.99).
    • LOQ (Limit of Quantification) : 1 µmol/L.
    • Recovery : >90% in spiked plasma samples.

Q. LC-MS/MS Alternative :

  • Avoids thermal decomposition risks (e.g., aldehyde formation during GC-MS analysis, as seen in thiazolidine derivatives during distillation ).

How does the compound’s stability under varying conditions (e.g., temperature, pH) impact experimental reproducibility?

Advanced Research Question

  • Thermal Stability : Degrades above 240°C (flash point), requiring low-temperature storage .
  • pH Sensitivity : Thiazolidine rings may hydrolyze in strongly acidic/basic conditions, releasing cysteine and aldehyde precursors. Monitor via stability-indicating HPLC methods .

What non-enzymatic condensation pathways are relevant to this compound’s formation in biological systems?

Advanced Research Question

  • In Vivo Formation : Cysteine reacts with endogenous aldehydes (e.g., pyridoxal 5′-phosphate) to form thiazolidine derivatives, as demonstrated in human plasma .
  • Implications : Endogenous adducts may interfere with pharmacokinetic studies; use isotopically labeled internal standards for accurate quantification.

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